Methyl 3-iodoisonicotinate

Catalog No.
S1502066
CAS No.
188677-49-8
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-iodoisonicotinate

CAS Number

188677-49-8

Product Name

Methyl 3-iodoisonicotinate

IUPAC Name

methyl 3-iodopyridine-4-carboxylate

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3

InChI Key

XZUYSNLMTTZFDY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=NC=C1)I

Canonical SMILES

COC(=O)C1=C(C=NC=C1)I

Synthesis and Characterization:

Methyl 3-iodoisonicotinate is an organic compound with the chemical formula C7H6INO2. It is a white crystalline solid that can be synthesized from various starting materials, including nicotinic acid and iodoacetic acid. Several research articles describe its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that Methyl 3-iodoisonicotinate may have potential applications in various scientific fields, including:

  • Pharmaceutical research: As a building block for the synthesis of new drug candidates. However, it is important to note that Methyl 3-iodoisonicotinate itself is not a pharmaceutical drug and has not been evaluated for its safety or efficacy in humans.
  • Material science: As a precursor for the development of new materials with specific properties, such as luminescent materials or organic semiconductors.
  • Chemical biology: As a probe molecule to study biological processes, such as protein-protein interactions.

Methyl 3-iodoisonicotinate is a chemical compound with the molecular formula C7_{7}H6_{6}INO2_{2} and a molecular weight of 263.03 g/mol. It is an iodinated derivative of methyl isonicotinate, featuring an iodine atom substituted at the 3-position of the isonicotinate structure. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical for iodinated compounds, including:

  • Nucleophilic Substitution Reactions: The iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or alcohols to form new derivatives.
  • Hydrolysis: In the presence of water or hydroxide ions, methyl 3-iodoisonicotinate can undergo hydrolysis, leading to the formation of methyl isonicotinate and iodide ions.
  • Reduction Reactions: The compound can also be reduced to yield corresponding amines or other functional groups depending on the reducing agent used.

Methyl 3-iodoisonicotinate exhibits notable biological activities, particularly in pharmacology. Its structural similarity to other pyridine derivatives suggests potential applications as:

  • Antimicrobial Agents: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies indicate that derivatives of isonicotinate may possess anticancer properties, warranting further investigation into methyl 3-iodoisonicotinate's efficacy in cancer treatment.
  • Insecticidal Activity: As a semiochemical, it may play a role in pest management strategies, particularly in agricultural settings.

The synthesis of methyl 3-iodoisonicotinate can be achieved through several methods:

  • Iodination of Methyl Isonicotinate: Reacting methyl isonicotinate with iodine in the presence of a suitable oxidizing agent can yield methyl 3-iodoisonicotinate.
  • Nucleophilic Substitution Reactions: Starting from 3-bromoisonicotinic acid derivatives, treatment with iodide sources (e.g., potassium iodide) can facilitate substitution reactions to introduce the iodine atom.
  • Direct Alkylation: Methylation followed by iodination of pyridine derivatives can also lead to the formation of this compound.

Methyl 3-iodoisonicotinate finds applications in various fields:

  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in treating infections and cancer.
  • Agricultural Chemistry: As a semiochemical, it may be utilized in pest control formulations.
  • Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules.

Methyl 3-iodoisonicotinate shares structural similarities with several other compounds within the pyridine and isonicotinate families. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl IsonicotinatePyridine derivativeUsed as a semiochemical for pest management
Methyl NicotinatePyridine derivativeExhibits anti-inflammatory properties
Methyl 4-IodopicolinateIodinated derivativePotentially useful in pharmaceutical applications
Methyl 2-IodopicolinateIodinated derivativeSimilar reactivity patterns but different bioactivity

Methyl 3-iodoisonicotinate is unique due to its specific position of iodine substitution, which may influence its biological activity and reactivity compared to its analogs.

XLogP3

1.4

Wikipedia

3-Iodo-4-pyridinecarboxylic acid methyl ester

Dates

Modify: 2023-08-15

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